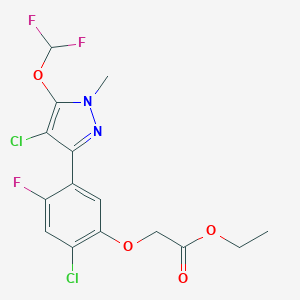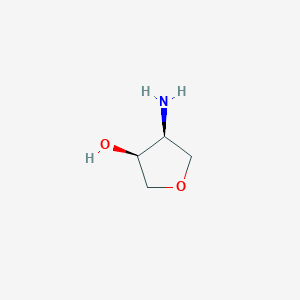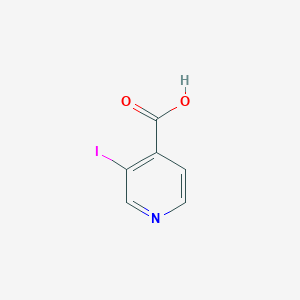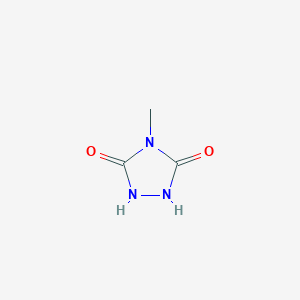
4-Metilúrazol
Descripción general
Descripción
4-Methyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C3H5N3O2. It is known for its unique structure, which includes a triazolidine ring with two carbonyl groups at positions 3 and 5, and a methyl group at position 4.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
The primary targets of 4-Methylurazole are Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production, respectively .
Mode of Action
It is known to inhibit the metabolism of methanol and ethylene glycol by acting as a competitive inhibitor of alcohol dehydrogenase in the liver . This enzyme is crucial for the metabolism of methanol and ethylene glycol .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by 4-Methylurazole affects the metabolism of methanol and ethylene glycol. Methanol is first metabolized by alcohol dehydrogenase to formaldehyde, which is then metabolized by formaldehyde dehydrogenase to formic acid . Similarly, ethylene glycol is first metabolized by alcohol dehydrogenase to glycolaldehyde, which is then further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . By inhibiting alcohol dehydrogenase, 4-Methylurazole slows the conversion of methanol and ethylene glycol to their more toxic metabolites .
Result of Action
By inhibiting the metabolism of methanol and ethylene glycol, 4-Methylurazole reduces the accumulation of toxic metabolites in the kidneys and eyes, thereby preventing organ damage . The main toxic effects of methanol metabolism are metabolic acidosis and visual impairment, while the main toxic effects of ethylene glycol metabolism are metabolic acidosis and kidney toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method is the cyclization of 4-methyl-1,2,4-triazolidine-3,5-dione from the reaction of methylhydrazine with phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 4-Methyl-1,2,4-triazolidine-3,5-dione may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazolidines .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of a methyl group.
1,2,4-Triazolidine-3,5-dione: Lacks the methyl group at position 4.
4-Methyl-1,2,4-triazoline-3,5-dione: Similar but with a different ring structure.
Uniqueness
4-Methyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Propiedades
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16312-79-1 | |
| Record name | Bicarbamimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Methylurazole, also known as 4-Methyl-1,2,4-triazolidine-3,5-dione, exhibits a distinct molecular structure. Its key features include:
- Molecular Formula: C3H5N3O2
- Spectroscopic Data: Extensive spectroscopic analyses, including Raman, FT-IR, and NMR studies, have been conducted on 4-Methylurazole. These studies provide valuable insights into its vibrational modes, electronic transitions, and structural characteristics. For instance, its Raman spectrum confirms the presence of characteristic peaks associated with specific functional groups.
A: 4-Methylurazole demonstrates regioselective reactivity towards sugars, specifically targeting hydrazidic nitrogen atoms for substitution. This selectivity arises from the pyramidal geometry of the two hydrazidic nitrogen atoms in its urazole ring.
A: Yes, 4-Methylurazole can act as a dienophile in Diels-Alder reactions. Researchers have investigated its Diels-Alder reactions with various dienes, such as 11-substituted-1,6-methano[10]annulene and phencyclone. These reactions result in the formation of bicyclic adducts, highlighting the versatility of 4-Methylurazole in organic synthesis.
ANone: Studies comparing the aqueous phase pKa values of urazole and its methyl-substituted derivatives have revealed interesting insights into the influence of methyl substitution on acidity.
A: The unique reactivity and structural features of 4-Methylurazole have led to its exploration in medicinal chemistry. Researchers have synthesized various 8,10,12-triazaprostaglandin analogues incorporating the 1,2,4-triazolidine-3,5-dione core structure of 4-Methylurazole. These analogues demonstrate promising bronchodilator activity, suggesting the potential of 4-Methylurazole derivatives as therapeutic agents.
A: 4-Methylurazole plays a key role in a system for converting alcohols into haloalkanes. When combined with a tertiary phosphine and a methyl halide, 4-Methylurazole forms a betaine intermediate. This betaine facilitates a stereospecific SN2 reaction, leading to the formation of the corresponding alkyl halide with inversion of configuration at the reacting carbon center.
A: X-ray crystallographic studies have revealed that 4-Methylurazole molecules engage in intermolecular hydrogen bonding in the solid state. These hydrogen bonds involve the N-H groups of one molecule interacting with the carbonyl oxygen atoms of neighboring molecules, resulting in the formation of extended networks. This hydrogen bonding pattern significantly influences the packing arrangement and physical properties of 4-Methylurazole in the solid state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
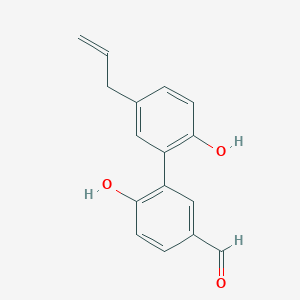

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)
![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
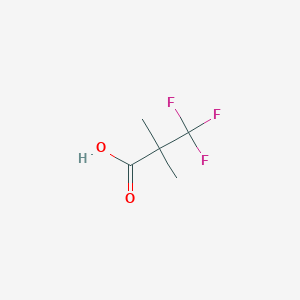
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
![3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester](/img/structure/B41818.png)
